

3-Aminopentan-2-ol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Aminopentan-2-ol

Introduction

3-Aminopentan-2-ol is a chiral amino alcohol that holds significance in the realms of synthetic and medicinal chemistry research. Its structure is characterized by the presence of both an amine (-NH2) and a hydroxyl (-OH) functional group on adjacent carbons within a five-carbon pentane backbone.[1] This arrangement of functional groups, particularly the presence of two stereogenic centers at the C2 and C3 positions, makes it a valuable chiral building block for the synthesis of more complex organic molecules and pharmaceutical intermediates.[1][2] The stereoisomers of **3-aminopentan-2-ol** exhibit distinct reactivity and biological activity due to their unique three-dimensional arrangements.[1]

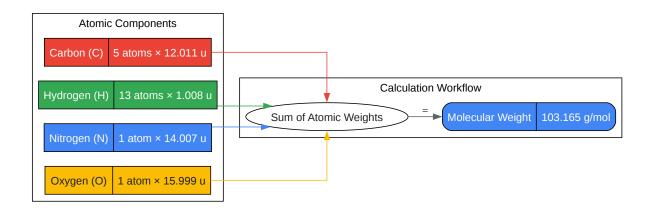
Physicochemical Properties

A summary of the key quantitative data for **3-Aminopentan-2-ol** is presented below.

Property	Value	Reference
Molecular Formula	C5H13NO	[3][4]
Molar Mass	103.16 g/mol	[3]
Monoisotopic Mass	103.099714038 Da	[1][4]
Density (Predicted)	0.912±0.06 g/cm³	[3]
Boiling Point (Predicted)	186.8±13.0 °C	[3]
pKa (Predicted)	12.95±0.45	[3]

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for **3-Aminopentan-2-ol** is C₅H₁₃NO.


The calculation is as follows:

- Carbon (C): 5 atoms × 12.011 u = 60.055 u
- Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
- Nitrogen (N): 1 atom × 14.007 u = 14.007 u
- Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 60.055 + 13.104 + 14.007 + 15.999 = 103.165 u

This value is often expressed in grams per mole (g/mol) for macroscopic quantities.

Click to download full resolution via product page

Molecular weight calculation workflow for **3-Aminopentan-2-ol**.

Experimental Protocols

The molecular weight of **3-Aminopentan-2-ol** can be experimentally verified using mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly effective as it provides a highly accurate mass measurement that can confirm the molecular formula.[1]

General Protocol for Molecular Weight Determination by Mass Spectrometry

This protocol outlines the general steps for determining the molecular weight of a small organic compound like **3-Aminopentan-2-ol**.

- Sample Preparation:
 - Dissolve a small quantity of the purified 3-Aminopentan-2-ol in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Foundational & Exploratory

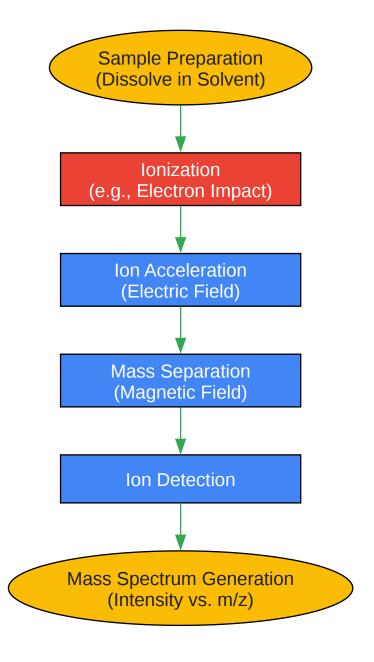
 Further dilute the stock solution to a final concentration suitable for the mass spectrometer being used (typically in the low μg/mL to ng/mL range).

Ionization:

- Introduce the sample solution into the mass spectrometer.
- The first step within the mass spectrometer is the conversion of the sample molecules into gaseous ions.[5] This can be achieved by bombarding the sample with a beam of highenergy electrons, which ejects an electron from the molecule to create a positively charged molecular ion (M⁺).[6]
- These molecular ions can be unstable and may fragment into smaller, charged daughter ions.[5][6]

Mass Analysis:

- The generated ions are then accelerated by an electric field into a magnetic field.[5][6]
- The magnetic field deflects the ions based on their mass-to-charge ratio (m/z). Lighter ions and those with a higher charge are deflected more than heavier ions with a lower charge.
 [5]


Detection:

- A detector measures the number of ions at each m/z ratio.[5]
- The resulting data is plotted as a mass spectrum, which is a graph of ion intensity versus the mass-to-charge ratio.[5]

Data Interpretation:

- The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (M+).[6]
- For 3-Aminopentan-2-ol, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 104.1070.[1] The mass of this ion provides the molecular weight of the compound.[5]

Click to download full resolution via product page

Experimental workflow for mass spectrometry.

Synthesis and Biological Context Synthesis Methods

Several synthetic routes have been developed for **3-aminopentan-2-ol** and its stereoisomers. Common strategies include:

- Reductive Amination: This method involves the reaction of a ketone precursor with an amine source, followed by the reduction of the resulting imine intermediate.[1]
- Reduction of Amino Ketones: The synthesis can be achieved through the reduction of the corresponding amino ketone, such as 3-aminopentan-2-one, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
- Asymmetric Synthesis: To obtain specific stereoisomers, asymmetric synthesis methods are employed, which use chiral catalysts or reagents to favor the formation of one enantiomer over the other.[2]

Potential Applications and Biological Activity

While specific signaling pathways involving **3-aminopentan-2-ol** are not extensively documented, its structural features suggest potential biological relevance. As a chiral amino alcohol, it can serve as a building block in the synthesis of bioactive compounds and pharmaceuticals.[1][2] Research indicates that compounds like (2R,3R)-**3-aminopentan-2-ol** hydrochloride may have pharmacological activities.[2] The amino alcohol functionality allows it to mimic natural substrates, potentially interacting with biological targets such as enzymes and receptors involved in various metabolic pathways.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Aminopentan-2-ol|C5H13NO|Research Compound [benchchem.com]
- 2. Buy (2R,3R)-3-aminopentan-2-ol hydrochloride [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. 3-Aminopentan-2-ol | C5H13NO | CID 226832 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

• To cite this document: BenchChem. [3-Aminopentan-2-ol molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330143#3-aminopentan-2-ol-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com